(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3S3/c21-14-4-1-6-16-18(14)22-20(30-16)24-11-9-23(10-12-24)19(26)15-5-2-8-25(15)31(27,28)17-7-3-13-29-17/h1,3-4,6-7,13,15H,2,5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCAOIXZXGOWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a complex organic molecule that integrates various functional groups, suggesting potential pharmacological activities. This article reviews its biological activity, synthesis, mechanism of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 480.6 g/mol. The structure consists of a piperazine ring linked to a fluorobenzo[d]thiazole moiety and a thiophene-sulfonyl-pyrrolidine unit, which may enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Intermediate : The reaction of 4-fluoroaniline with carbon disulfide and bromine forms the 4-fluorobenzo[d]thiazole.
- Piperazine Coupling : This intermediate is reacted with piperazine to create the piperazinyl derivative.
- Thiophene Addition : The piperazinyl derivative is then coupled with thiophene-2-carboxylic acid chloride in the presence of a base to yield the target compound.
Biological Activity
Research indicates that compounds containing benzothiazole and piperazine moieties exhibit a range of biological activities, including:
- Antimicrobial Effects : Studies have shown that similar compounds possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
- Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory effects, particularly through inhibition of specific enzymes involved in inflammatory pathways .
- Anticancer Potential : Preliminary studies indicate that derivatives may inhibit cancer cell proliferation, especially in human liver and breast cancer cell lines .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The fluorobenzo[d]thiazole moiety can interact with enzyme active sites, while the piperazine ring enhances binding through hydrogen bonding and hydrophobic interactions .
- Targeting Specific Pathways : For example, it may act as a competitive inhibitor against enzymes like tyrosinase, affecting pathways such as melanogenesis .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Future Directions
Given its promising biological activities, future research should focus on:
- In Vivo Studies : To validate the efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate specific pathways involved in its pharmacological effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced potency and selectivity against targeted diseases.
Scientific Research Applications
Pharmacological Properties
Research has suggested that the compound may exhibit activity against cancer cells and could serve as a neuroprotective agent. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications in oncology and neurology.
Anticancer Activity
A study focused on the anticancer properties of similar compounds revealed that derivatives of the benzothiazole moiety possess significant cytotoxic effects against several cancer cell lines. The inhibition of tyrosinase was linked to reduced melanin production, suggesting potential applications in skin-related conditions and cosmetic formulations .
Neuroprotective Effects
Another area of investigation involves the neuroprotective properties of compounds with similar structures. Research indicates that such compounds can protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Future Research Directions
Future research should focus on:
- In-depth Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
- Structure-Activity Relationship Analysis : Exploring how modifications to the molecular structure impact biological activity.
- Clinical Trials : Conducting trials to evaluate safety and efficacy in human subjects.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Benzothiazole Motifs
Compounds sharing the piperazine-benzothiazole scaffold (Table 1) demonstrate variations in substituents that influence physicochemical properties:
Key Observations:
- Fluorination Impact: The target compound’s 4-fluorobenzo[d]thiazole group likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 5i, 6a) .
- Sulfonyl vs.
Methanone Derivatives with Sulfonyl-Pyrrolidine Modifications
The pyrrolidin-2-ylsulfonyl group distinguishes the target compound from other methanone derivatives (Table 2):
Key Observations:
- Thermal Stability : The sulfonyl group in the target compound may lower melting points compared to phenylsulfonyl analogs like 9ed (melting point >350°C) due to reduced crystallinity .
- Metabolic Vulnerability : Unlike Teneligliptin degradants (TENE-D1), the thiophen-2-ylsulfonyl group in the target compound may resist oxidative degradation, enhancing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
